2-Bromo-4,5-dimethylthiophene-3-carboxylic acid
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Overview
Description
2-Bromo-4,5-dimethylthiophene-3-carboxylic acid is a chemical compound with the molecular formula C7H7BrO2S and a molecular weight of 235.1 g/mol It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and is characterized by the presence of bromine and carboxylic acid functional groups
Scientific Research Applications
2-Bromo-4,5-dimethylthiophene-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-Bromo-4,5-dimethylthiophene-3-carboxylic acid are currently unknown. This compound belongs to the class of organic compounds known as thiophene carboxylic acids . These compounds are characterized by a thiophene ring which bears a carboxylic acid group . .
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of properties and applications, including use in industrial chemistry and material science . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-dimethylthiophene-3-carboxylic acid typically involves the bromination of 4,5-dimethylthiophene-3-carboxylic acid. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the thiophene ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4,5-dimethylthiophene-3-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of alcohols or other reduced derivatives.
Comparison with Similar Compounds
- 2-Bromo-3,4-dimethylthiophene-5-carboxylic acid
- 2-Chloro-4,5-dimethylthiophene-3-carboxylic acid
- 2-Iodo-4,5-dimethylthiophene-3-carboxylic acid
Comparison: 2-Bromo-4,5-dimethylthiophene-3-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and properties. Compared to its chloro and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-bromo-4,5-dimethylthiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-3-4(2)11-6(8)5(3)7(9)10/h1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLITVQPROCSGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)O)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175217-22-8 |
Source
|
Record name | 2-bromo-4,5-dimethylthiophene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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